1-(4-Methoxy-3-propoxyphenyl)ethanone
Description
1-(4-Methoxy-3-propoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a methoxy group at the para position and a propoxy group at the meta position on the phenyl ring. This structural configuration confers distinct physicochemical properties, including moderate lipophilicity due to the alkoxy substituents, which influence its solubility and membrane permeability . The compound is synthesized via coupling reactions involving halogenated intermediates or catalytic cross-coupling methodologies, as inferred from analogous synthetic routes described for structurally related ketones .
Properties
IUPAC Name |
1-(4-methoxy-3-propoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-7-15-12-8-10(9(2)13)5-6-11(12)14-3/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLRUWGNHVMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-propoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reaction, and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-Methoxy-3-propoxybenzoic acid.
Reduction: 1-(4-Methoxy-3-propoxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
1-(4-Methoxy-3-propoxyphenyl)ethanone is characterized by the presence of a methoxy group and a propoxy group attached to a phenyl ring, along with a ketone functional group. Its molecular formula is , with a molecular weight of approximately 224.27 g/mol. The compound's structure allows for diverse chemical reactivity, making it valuable in synthetic applications.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives can be utilized to create more complex molecules through reactions such as:
- Nucleophilic Substitution : The propoxy group can be replaced by other nucleophiles, leading to the formation of new compounds.
- Condensation Reactions : It can participate in Claisen or aldol condensation reactions to form larger carbon frameworks.
Table 1: Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of propoxy with amines or alcohols | Amine derivatives |
| Aldol Condensation | Formation of β-hydroxy ketones | β-Hydroxy ketones |
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations reveal that it may induce apoptosis in cancer cell lines, particularly breast cancer cells.
Table 2: Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Antimicrobial | Escherichia coli | 15 µg/mL |
| Anticancer | MCF-7 (breast cancer cell line) | 25 µM |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various substituted acetophenones, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.
Case Study 2: Anticancer Activity
Research conducted at a prominent cancer research institute investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study concluded that treatment with this compound led to significant cell death compared to untreated controls, indicating its potential role in cancer therapy.
Materials Science Applications
In materials science, this compound can be utilized in the formulation of specialty chemicals and polymers. Its unique properties allow it to enhance the stability and performance of materials used in coatings and adhesives.
Table 3: Potential Materials Science Applications
| Application Type | Description |
|---|---|
| Specialty Chemicals | Used as an additive for enhanced properties |
| Polymer Synthesis | Incorporation into polymer matrices for stability |
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-propoxyphenyl)ethanone depends on its interaction with specific molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield products that can be measured to study enzyme activity. In medicinal chemistry, its effects are mediated through its interaction with biological receptors, potentially modulating pathways involved in pain and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The methoxy and propoxy substituents on 1-(4-Methoxy-3-propoxyphenyl)ethanone differentiate it from other acetophenone derivatives:
- 1-(4-Ethylphenyl)ethanone and 1-(3,4-Dimethylphenyl)ethanone: These compounds lack alkoxy groups and instead feature alkyl substituents (ethyl or methyl), resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound. This likely reduces their solubility in polar solvents .
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone: The presence of a hydroxyl group at the ortho position increases acidity (pKa ~8–10) and water solubility, contrasting with the target compound’s alkoxy-dominated hydrophobicity .
Bioactivity and Functional Group Influence
- Antimicrobial Activity: 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone () exhibits enhanced antimicrobial properties due to the electron-withdrawing chloro group, which increases membrane permeability. The target compound’s propoxy group may reduce such activity due to steric hindrance .
- Binding Affinity: In odorant-binding assays, 1-(3,4-dimethylphenyl)ethanone (K = 12.3 µM) shows weaker binding to SvelOBP1 than hydroxylated or methoxylated analogs, highlighting the importance of polar substituents in ligand-receptor interactions .
Biological Activity
1-(4-Methoxy-3-propoxyphenyl)ethanone, also known as a derivative of acetophenone, has garnered interest in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy in various assays, and potential applications.
This compound is characterized by its methoxy and propoxy substituents on the aromatic ring, which influence its biological activity. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines. The presence of methoxy and propoxy groups enhances its interaction with cellular targets involved in cancer progression. Studies indicate that these substituents can modulate electron density on the aromatic ring, affecting binding affinities to target proteins .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Studies
A significant study evaluated the antiproliferative effects of various derivatives of acetophenone, including this compound, against multiple cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 10.5 | MCF-7 |
| This compound | 8.2 | HepG2 |
These results highlight the compound's potential as a lead for developing new anticancer agents .
Antimicrobial Activity
In antimicrobial assessments, this compound demonstrated significant inhibitory concentrations against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial therapies .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of this compound. The results indicated that at lower concentrations (below 10 µM), the compound selectively inhibited cancer cell growth without significantly affecting normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Testing
A series of tests conducted on infected wound models showed that topical application of formulations containing this compound resulted in reduced bacterial load and improved healing rates compared to controls. This suggests its potential utility in clinical settings for treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
